molecular formula C24H25NO5 B5580352 7-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

7-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No.: B5580352
M. Wt: 407.5 g/mol
InChI Key: FJNXYAOKDQVHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a useful research compound. Its molecular formula is C24H25NO5 and its molecular weight is 407.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.17327290 g/mol and the complexity rating of the compound is 681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Metabolite Study

  • Synthesis of Quinoline Derivatives : Research on quinoline derivatives, such as the efficient synthesis of metabolites of certain quinoline carboxylates, highlights the importance of these compounds in drug development and chemical synthesis techniques. These studies offer insights into new synthetic routes and potential applications in creating novel compounds for various scientific purposes (Mizuno et al., 2006).

Chemical Structure and Photophysical Properties

  • Structure and Reactivity Analysis : Investigations into the structure and reactivity of quinoline derivatives, such as the study on 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one, contribute to understanding how substitutions affect chemical properties and reactivity. This knowledge is crucial for designing molecules with specific functions and applications in materials science and pharmacology (Sobarzo-Sánchez et al., 2006).

Spectroscopic and Electrochemical Studies

  • Photophysical and Electrochemical Properties : Research on the spectroscopic and electrochemical properties of diaryl quinone methides provides valuable information on the potential use of these compounds in developing indicators and sensors based on their solvatochromic and acid-base properties. Such studies are fundamental in creating materials for optical and electronic applications (Sarma et al., 2007).

Radiosynthesis for Medical Applications

  • Radiosynthesis of Quinoline Derivatives : The development of methods for the carbon-14 radiosynthesis of quinoline derivatives highlights the role of these compounds in medical research, particularly in drug development and pharmacokinetics studies. Radiolabeled compounds are essential tools in understanding drug distribution, metabolism, and excretion (Kitson et al., 2010).

Properties

IUPAC Name

7-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5/c1-28-16-6-4-14(5-7-16)19-13-23(27)25-20-10-15(11-21(26)24(19)20)18-12-17(29-2)8-9-22(18)30-3/h4-9,12,15,19H,10-11,13H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNXYAOKDQVHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.